Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse biological and pharmacological activities. This compound is characterized by a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and is further functionalized with an ethanol group and a methanesulfonate group. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under metal-free conditions, making it environmentally friendly .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine derivatives often involves the use of condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones . These reactions are typically carried out in the presence of a base, such as sodium acetate, and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridine-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethanol group to an ethyl group.
Substitution: The compound can undergo substitution reactions at the nitrogen or carbon atoms of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development.
Industry: The compound is used in the development of optoelectronic devices, sensors, and imaging agents.
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the activity of kinases and other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate can be compared with other similar compounds in the imidazo[1,2-a]pyridine class:
Imidazo[1,2-a]pyridine-3-carboxamide: Known for its antituberculosis activity.
Imidazo[1,2-a]pyridine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Imidazo[1,2-a]pyridine-3-ethylamine: Exhibits significant anticancer activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H12N2O3S |
---|---|
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
2-imidazo[1,2-a]pyridin-3-ylethyl methanesulfonate |
InChI |
InChI=1S/C10H12N2O3S/c1-16(13,14)15-7-5-9-8-11-10-4-2-3-6-12(9)10/h2-4,6,8H,5,7H2,1H3 |
InChI-Schlüssel |
CUCBBINKHCIEFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCC1=CN=C2N1C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.